molecular formula C12H18ClNO3 B2647573 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid CAS No. 938350-35-7

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid

Cat. No.: B2647573
CAS No.: 938350-35-7
M. Wt: 259.73
InChI Key: RIVQVWISVLMAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is a compound belonging to the class of isoquinoline derivatives Isoquinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves the reaction of 3,4-dihydroisoquinoline with a suitable propanoic acid derivative. One common method involves the use of homophthalic anhydride and amines in a Castagnoli–Cushman reaction, which produces the desired product under mild conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid monohydrate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isoquinoline ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have enhanced biological activities and different physicochemical properties.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as aldo-keto reductase AKR1C3, which is involved in the metabolism of steroids . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(12(14)15)13-7-6-10-4-2-3-5-11(10)8-13/h2-5,9H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBXROBGMOSNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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